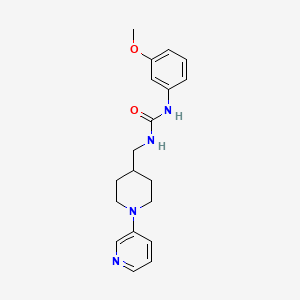![molecular formula C16H10Cl2N2OS B2923621 (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 55338-20-0](/img/structure/B2923621.png)
(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned appears to contain a imidazolidinone group and two chlorophenyl groups.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available substances, to obtain the desired product. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, stability under different conditions, and its behavior in solution.Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, optical activity, and reactivity.Scientific Research Applications
Synthesis and Pharmacological Potential
- Synthesis Techniques : The synthesis of related compounds involves systematic steps including esterification, treatment with hydrazine hydrate, and substitution reactions, leading to derivatives with potential pharmacological applications. This indicates the compound's relevance in synthetic organic chemistry (Siddiqui et al., 2014).
Molecular Structure and Docking Studies
- Structural Analysis : X-ray crystallography and molecular docking studies are employed to analyze similar molecular structures. These studies are crucial for understanding how such compounds interact with biological targets, such as enzymes (Al-Hourani et al., 2015).
Applications in Material Science
- Polymeric Applications : The synthesis of thiophenyl-substituted benzidines, closely related to the compound , indicates its potential use in creating high-refractive-index polyimides. These materials are significant in the field of material science, particularly for optical applications (Tapaswi et al., 2015).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : Derivatives of similar compounds have shown promising results as antimicrobial and antifungal agents. This highlights the potential of (5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one in pharmaceutical research for developing new antimicrobial drugs (B'Bhatt & Sharma, 2017).
Antiviral and Antiproliferative Activities
- Antiviral Activity : Some derivatives exhibit antiviral activities against specific viruses, like the tobacco mosaic virus, suggesting potential applications in virology and as antiviral drugs (Chen et al., 2010).
- Antiproliferative Activity : Studies have also shown that certain derivatives have antiproliferative activities against human cancer cell lines, indicating their potential use in cancer research and therapy (Chandrappa et al., 2008).
Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of a compound, as well as handling, storage, and disposal recommendations. If the compound is new, its hazards may need to be assessed through toxicological studies.
Future Directions
This could involve potential applications of the compound, further studies needed to understand its properties, or modifications that could be made to improve its properties or reduce its hazards.
Please note that this is a general guide and the specific methods and techniques used can vary depending on the nature of the compound and the resources available. If you have more specific questions about a particular aspect of the analysis, feel free to ask!
properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(22)19-14)13-7-5-12(18)6-8-13/h1-9H,(H,19,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHOIBGDQLPFB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)
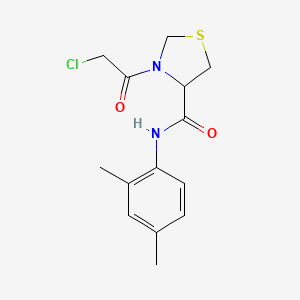
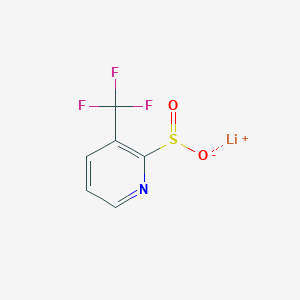
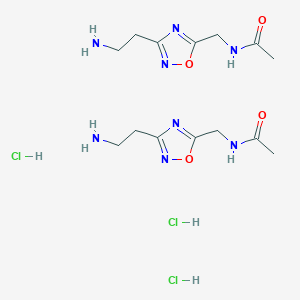
![3-(4-Chlorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)
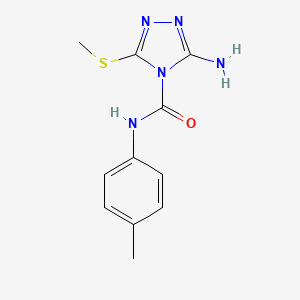
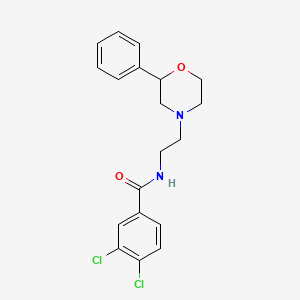
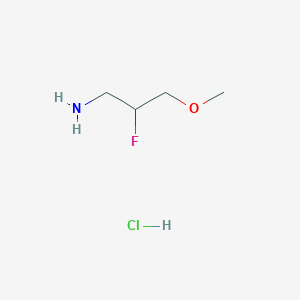
![5-Chloro-7-methoxythieno[3,2-B]pyridine](/img/structure/B2923551.png)
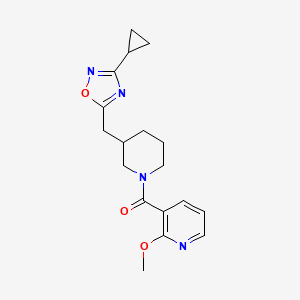
![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)

